Hafnium(IV) n-butoxide

説明

BenchChem offers high-quality Hafnium(IV) n-butoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hafnium(IV) n-butoxide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

butan-1-olate;hafnium(4+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H9O.Hf/c4*1-2-3-4-5;/h4*2-4H2,1H3;/q4*-1;+4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBRWBUKPWVGFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Hf+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36HfO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22411-22-9 | |

| Record name | Hafnium n-butoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Hafnium(IV) n-butoxide: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Hafnium(IV) n-butoxide, a versatile metal alkoxide precursor. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, synthesis methodologies, reactivity, and key applications of this compound, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Significance of Hafnium(IV) n-butoxide

Hafnium(IV) n-butoxide, with the chemical formula Hf(OC₄H₉)₄, is a member of the metal alkoxide family, compounds that have become indispensable in modern chemistry.[1] Its significance lies in its role as a molecular precursor for the synthesis of high-purity hafnium-based materials. The properties of the final material, be it a thin film, a nanoparticle, or a catalyst, are intrinsically linked to the chemical behavior of the precursor. Understanding the nuances of Hafnium(IV) n-butoxide is therefore critical for controlling material synthesis with precision. This guide will explore its fundamental characteristics and demonstrate how they are leveraged in various advanced applications.

Physicochemical Properties

Hafnium(IV) n-butoxide is typically a colorless to yellow liquid at room temperature.[2] Its physical and chemical properties are summarized in the table below. The relatively low boiling point and good solubility in organic solvents make it a suitable candidate for solution-based deposition techniques like sol-gel processes and chemical vapor deposition (CVD).

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₃₆HfO₄ | |

| Molecular Weight | 470.94 g/mol | [2][3] |

| CAS Number | 22411-22-9 | [2] |

| Appearance | Colorless to yellow liquid | [2] |

| Density | ~1.2376 g/mL at 25 °C | |

| Boiling Point | 280-285 °C at 0.01 mmHg | [4] |

| Flash Point | 35 °C (95 °F) | [2] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [4] |

Synthesis and Mechanistic Considerations

The synthesis of high-purity Hafnium(IV) n-butoxide is crucial for its application in high-tech industries, particularly electronics.[5] Impurities can significantly alter the properties of the resulting materials. A common and effective method for synthesizing hafnium alkoxides involves the alcoholysis of a hafnium amide precursor, such as tetrakis(diethylamido)hafnium(IV).[6] This route is often preferred over direct reaction with hafnium tetrachloride as it avoids the formation of difficult-to-remove chloride impurities.[6][7]

Synthesis Workflow: Alcoholysis of Tetrakis(diethylamido)hafnium(IV)

The following diagram illustrates the synthetic pathway from a hafnium amide precursor to the final Hafnium(IV) n-butoxide product. This method is advantageous as the primary byproduct, diethylamine, is volatile and easily removed.

Caption: Synthesis of Hafnium(IV) n-butoxide via alcoholysis.

Experimental Protocol: Synthesis of Hafnium(IV) n-butoxide

This protocol is based on established methods for the synthesis of Group IV metal alkoxides.[6]

Objective: To synthesize high-purity Hafnium(IV) n-butoxide.

Materials:

-

Tetrakis(diethylamido)hafnium(IV) [Hf(NEt₂)₄]

-

Anhydrous n-butanol (≥99.8%)

-

Anhydrous toluene

-

Schlenk line and glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Inert Atmosphere: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). This is critical as the hafnium amide precursor and the final product are sensitive to moisture.[5][8]

-

Reaction Setup: In a Schlenk flask, dissolve tetrakis(diethylamido)hafnium(IV) in anhydrous toluene.

-

Reagent Addition: Slowly add four equivalents of anhydrous n-butanol to the stirred solution at room temperature. The slow addition helps to control the exothermicity of the reaction.

-

Reaction: Stir the mixture at room temperature for several hours to ensure the reaction goes to completion. The reaction involves the nucleophilic attack of the alcohol on the hafnium center, leading to the displacement of the diethylamide ligand.

-

Solvent and Byproduct Removal: Remove the solvent and the volatile diethylamine byproduct under reduced pressure.

-

Purification: Purify the resulting crude product by vacuum distillation to obtain a colorless, transparent liquid.[6] The distillation should be performed carefully to avoid thermal decomposition.

Reactivity and Handling

Hydrolytic Sensitivity

A defining characteristic of Hafnium(IV) n-butoxide is its sensitivity to moisture.[4] It reacts with water in a process called hydrolysis, which ultimately leads to the formation of hafnium oxide (HfO₂). This reactivity is the cornerstone of its use in sol-gel and atomic layer deposition (ALD) processes for creating high-k dielectric thin films.[9]

The hydrolysis reaction can be represented by the following simplified equation: Hf(OC₄H₉)₄ + 2H₂O → HfO₂ + 4C₄H₉OH

In reality, this is a stepwise process involving the formation of various oxo- and hydroxo-bridged oligomeric species. The ability to control the rate and extent of this reaction is key to achieving desired film morphologies and properties.

Caption: Simplified hydrolysis and condensation pathway.

Transesterification

Hafnium(IV) n-butoxide can undergo transesterification reactions with other alcohols. This allows for the in-situ modification of the precursor, which can be useful for tuning its reactivity or solubility. It also acts as an effective catalyst for transesterification reactions in organic synthesis, for example, in the production of polyesters like poly(butylene succinate) (PBS).[9]

Handling and Storage

Due to its reactivity with moisture and air, Hafnium(IV) n-butoxide must be handled under an inert atmosphere.[10][11] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10] It is also a flammable liquid and should be kept away from heat, sparks, and open flames.[2][10]

Applications in Advanced Materials and Catalysis

The unique chemical properties of Hafnium(IV) n-butoxide make it a valuable precursor in several high-technology fields.

-

High-k Dielectrics: Its primary application is as a precursor for depositing hafnium oxide (HfO₂) thin films.[9] HfO₂ is a high-k dielectric material used to replace silicon dioxide in modern semiconductor devices, enabling further miniaturization of transistors.[12]

-

Catalysis: Hafnium compounds, in general, are effective catalysts for a variety of organic reactions.[13] Hafnium(IV) n-butoxide, specifically, has been used to catalyze polymerization and Friedel-Crafts reactions.[9][13] Its Lewis acidic nature is key to its catalytic activity.

-

Nanomaterials Synthesis: It serves as a precursor for synthesizing hafnium-containing nanomaterials, such as BaHfO₃ perovskite nanocrystals, which have applications in electronics.[9]

Safety and Disposal

Hafnium(IV) n-butoxide is a hazardous chemical that requires careful handling.

-

Hazards: It is a flammable liquid and vapor.[10] It causes serious eye damage and may cause an allergic skin reaction.[3][10]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, chemical-resistant gloves (neoprene or nitrile rubber), and a lab coat, is mandatory.[11][14] Work should be conducted in a well-ventilated fume hood.[11]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] For skin contact, wash with plenty of soap and water.[10] If inhaled, move the person to fresh air.[2] In all cases of exposure, seek immediate medical attention.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

Hafnium(IV) n-butoxide is a pivotal chemical precursor whose properties are integral to advancements in microelectronics and catalysis. Its controlled reactivity, particularly its hydrolysis, allows for the precise fabrication of hafnium-based materials. A thorough understanding of its synthesis, handling, and reaction mechanisms, as outlined in this guide, is essential for any researcher or scientist aiming to leverage its full potential in their work.

References

-

Ereztech. Hafnium(IV) n-butoxide | Tetrabutoxyhafnium(IV) | Hf(C4H9O)4. [Link]

-

PubChem. Hafnium(IV) n-butoxide | C16H36HfO4. [Link]

-

Ereztech LLC. Safety Data Sheet: Hafnium(IV) n-butoxide. [Link]

-

Dalton Transactions. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide. [Link]

-

Gelest, Inc. Safety Data Sheet: HAFNIUM n-BUTOXIDE. [Link]

-

ChemRxiv. Synthesis of zirconium(IV) and hafnium(IV) isopropoxide, sec-butoxide and tert-butoxide. [Link]

-

ChemRxiv. Synthesis of Zirconium(IV) and Hafnium(IV) isopropoxide and tert-butoxide. [Link]

-

National Center for Biotechnology Information. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide. [Link]

-

Gelest, Inc. Safety Data Sheet: HAFNIUM n-BUTOXIDE (Archived). [Link]

-

American Elements. Hafnium(IV) n-butoxide. [Link]

-

MOCVD Precursor Encyclopedia. HAFNIUM ALKOXIDES. [Link]

-

MDPI. Synthesis of Hafnium(IV) Polyaminoacetates. [Link]

-

PubMed Central. Hafnium(IV) Chemistry with Imide–Dioxime and Catecholate–Oxime Ligands: Unique {Hf5} and Metalloaromatic {Hf6}–Oxo Clusters Exhibiting Fluorescence. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Hafnium(IV) n-butoxide | Tetrabutoxyhafnium(IV) | Hf(C4H9O)4 – Ereztech [ereztech.com]

- 3. Hafnium(IV) n-butoxide | C16H36HfO4 | CID 10140113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HAFNIUM N-BUTOXIDE CAS#: 22411-22-9 [m.chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. HAFNIUM ALKOXIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 9. ハフニウム(IV) n-ブトキシド | Sigma-Aldrich [sigmaaldrich.com]

- 10. ereztech.com [ereztech.com]

- 11. gelest.com [gelest.com]

- 12. Hafnium(IV) Chemistry with Imide–Dioxime and Catecholate–Oxime Ligands: Unique {Hf5} and Metalloaromatic {Hf6}–Oxo Clusters Exhibiting Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alfachemic.com [alfachemic.com]

- 14. gelest.com [gelest.com]

Hafnium(IV) n-butoxide CAS number 22411-22-9

An In-Depth Technical Guide to Hafnium(IV) n-butoxide (CAS: 22411-22-9)

Introduction

Hafnium(IV) n-butoxide, also known as tetrabutoxyhafnium(IV), is a metal alkoxide precursor that has garnered significant attention in materials science and catalysis. Its chemical reactivity, particularly its controlled hydrolysis and thermal decomposition, makes it an indispensable component in the synthesis of high-purity hafnium-based materials. This guide provides a comprehensive overview of its properties, synthesis, handling, and key applications, with a focus on the underlying chemical principles that govern its utility for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

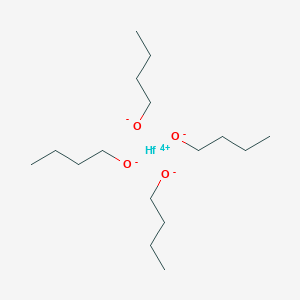

Hafnium(IV) n-butoxide is a colorless liquid under ambient conditions. The central hafnium atom, in its +4 oxidation state, is coordinated to four n-butoxide ligands. This structure is fundamental to its function as a precursor, as the Hf-O bonds are susceptible to cleavage, initiating polymerization or deposition processes.

Caption: Molecular structure of Hafnium(IV) n-butoxide.

Table 1: Physicochemical Properties of Hafnium(IV) n-butoxide

| Property | Value | References |

| CAS Number | 22411-22-9 | [1][2] |

| Molecular Formula | C₁₆H₃₆HfO₄ | [1] |

| Molecular Weight | 470.94 g/mol | [2] |

| Appearance | Liquid | [1] |

| Density | 1.2376 g/mL | [1] |

| Boiling Point | 280-285°C at 0.01 mmHg | [1] |

| Flash Point | -18°C (-0.4°F) | [1] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1] |

Synthesis, Handling, and Safety

The synthesis of high-purity hafnium alkoxides is critical for achieving reproducible results in materials fabrication.[3] Impurities can act as catalysts or inhibitors, leading to variations in reaction outcomes and affecting the quality of the final product.[3]

Synthesis Protocol: Alcoholysis of a Hafnium Amide Precursor

A common and effective method for synthesizing hafnium alkoxides involves the alcoholysis of a hafnium amide precursor, such as tetrakis(diethylamido)hafnium(IV). This route is often preferred over methods starting from hafnium chloride to avoid residual chloride contamination and issues with hydrolysis.[4]

Caption: Generalized workflow for Hafnium(IV) n-butoxide synthesis.

Step-by-Step Methodology:

-

Preparation: In an inert atmosphere glovebox, dissolve tetrakis(diethylamido)hafnium(IV) in an anhydrous solvent like toluene in a Schlenk flask.

-

Reaction: Cool the solution in an ice bath. Slowly add an excess of anhydrous n-butanol dropwise to the stirred solution.

-

Equilibration: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours to ensure complete alcoholysis.

-

Solvent Removal: Remove the solvent and volatile byproducts (diethylamine) under reduced pressure.

-

Purification: The resulting crude product is purified by vacuum distillation to yield a colorless, pure liquid Hafnium(IV) n-butoxide.[4][5]

Handling and Storage

Hafnium(IV) n-butoxide is sensitive to moisture and air.[1][6] Exposure to atmospheric water will cause hydrolysis, leading to the formation of hafnium oxo species and compromising its function as a precursor. Therefore, it is imperative to handle and store the material under an inert gas atmosphere (e.g., argon or nitrogen).

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

-

Handling: All transfers and manipulations should be performed using standard Schlenk line or glovebox techniques to prevent exposure to air and moisture.[6]

Safety Protocols

Table 2: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | References |

| Hazard | H226 | Flammable liquid and vapor. | |

| H317 | May cause an allergic skin reaction. | [2] | |

| H318 | Causes serious eye damage. | [2] | |

| Precautionary | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | |

| P280 | Wear protective gloves, eye protection, and face protection. | [7] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [7] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical goggles and/or a face shield are mandatory.[6]

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[6]

-

Skin and Body Protection: Wear suitable protective clothing.[6]

-

Respiratory Protection: Use in a well-ventilated area. If inhalation risk is high, a NIOSH-certified respirator is necessary.[6]

Thermal decomposition can produce irritating and toxic gases, including carbon oxides and hafnium oxide fumes.[7]

Core Applications in Research and Development

The primary utility of Hafnium(IV) n-butoxide stems from its role as a molecular precursor for the synthesis of hafnium oxide (HfO₂), a material with exceptional dielectric, thermal, and mechanical properties.[8][9]

Precursor for Hafnium Oxide (HfO₂) Nanomaterials via Sol-Gel Synthesis

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. Hafnium(IV) n-butoxide is an ideal precursor for this method because its hydrolysis and condensation rates can be controlled.[1] This controlled reaction allows for the formation of a stable "sol" (a colloidal suspension of solid particles in a liquid) which can then be processed into a "gel" and subsequently heat-treated to form crystalline HfO₂ nanoparticles.[10][11]

Caption: Sol-gel synthesis of HfO₂ nanoparticles from Hafnium(IV) n-butoxide.

Explanatory Protocol for HfO₂ Nanoparticle Synthesis:

-

Solution Preparation: Dissolve Hafnium(IV) n-butoxide in a suitable anhydrous alcohol solvent (e.g., ethanol or n-butanol).

-

Hydrolysis: Prepare a separate solution of water, solvent, and an acid or base catalyst. Add this solution dropwise to the hafnium precursor solution under vigorous stirring. The butoxide ligands are replaced by hydroxyl groups (hydrolysis).

-

Condensation: The newly formed hafnium-hydroxyl groups react with each other or with remaining butoxide groups, eliminating water or butanol to form Hf-O-Hf bridges. This polymerization process leads to the formation of nanoparticles, creating a sol.

-

Gelation: As the condensation reaction proceeds, the nanoparticles link together to form a three-dimensional network that spans the entire volume, resulting in a gel.

-

Drying and Calcination: The gel is dried to remove the solvent and then calcined at elevated temperatures (e.g., 500-800°C) to burn off organic residues and induce crystallization into the desired phase of HfO₂ (typically monoclinic).[11][12]

Precursor for Thin Film Deposition (MOCVD/ALD)

In the semiconductor industry, Hafnium(IV) n-butoxide and its sterically hindered analogue, Hafnium(IV) tert-butoxide, are used as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).[13][14][15] These techniques are used to grow ultra-thin, high-purity films of HfO₂. The volatility of the precursor allows it to be transported in the gas phase to a heated substrate, where it thermally decomposes or reacts to form a conformal HfO₂ film. These films serve as high-k gate dielectrics in modern transistors, enabling further device miniaturization.[8][9]

Catalysis

Hafnium alkoxides can function as catalysts in various organic transformations. For instance, Hafnium(IV) n-butoxide has been utilized as a transesterification catalyst for the synthesis of biodegradable polymers like poly(butylene succinate) (PBS).[1] Additionally, hafnium complexes have shown catalytic activity in the direct amidation of carboxylic acids at room temperature.[16]

Applications in Drug Development and Biomedicine

While Hafnium(IV) n-butoxide itself is not used directly in therapies, the HfO₂ nanoparticles synthesized from it have emerged as promising materials in biomedicine.[17] Due to hafnium's high atomic number (Z=72), HfO₂ nanoparticles are effective radiosensitizers; they can absorb X-rays and generate reactive oxygen species, enhancing the efficacy of radiotherapy for cancer treatment.[10][18] Furthermore, studies have indicated that HfO₂ is biocompatible and can enhance osteogenesis, making it a candidate for coatings on medical and dental implants.[17][18] The ability to synthesize biocompatible, high-purity HfO₂ nanoparticles via the sol-gel method using Hafnium(IV) n-butoxide is a critical enabling step for these advanced medical applications.

Conclusion

Hafnium(IV) n-butoxide is a cornerstone precursor for advanced materials synthesis. Its well-defined chemical properties and reactivity provide a reliable pathway for the fabrication of high-purity hafnium oxide thin films and nanoparticles. For researchers in materials science and drug development, a thorough understanding of its synthesis, handling, and reaction mechanisms is essential for harnessing its full potential in creating next-generation electronic devices, catalysts, and biomedical technologies. The self-validating nature of its synthesis and application protocols, when executed with precision, ensures the high quality and reproducibility required for advanced scientific research.

References

-

Ereztech LLC. Hafnium(IV) n-butoxide Safety Data Sheet. [Link]

-

PubChem. Hafnium(IV) n-butoxide | C16H36HfO4 | CID 10140113. [Link]

-

Gelest, Inc. HAFNIUM n-BUTOXIDE Safety Data Sheet. [Link]

-

ResearchGate. Synthesis and characterization of hafnium oxide nanoparticles for bio-safety. [Link]

-

Dalton Transactions. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide. [Link]

-

CP Lab Safety. Hafnium(IV) n-butoxide, 25 grams. [Link]

-

ChemRxiv. Synthesis of Zirconium(IV) and Hafnium(IV) isopropoxide and tert-butoxide. [Link]

-

National Center for Biotechnology Information. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide. [Link]

-

ChemRxiv. Synthesis of zirconium(IV) and hafnium(IV) isopropoxide, sec-butoxide and tert-butoxide. [Link]

-

Dalton Transactions. Synthesis of zirconium( iv ) and hafnium( iv ) isopropoxide, sec -butoxide and tert -butoxide. [Link]

-

MOCVD Precursor Encyclopedia. HAFNIUM ALKOXIDES. [Link]

-

ResearchGate. Study of Hafnium (IV) Oxide Nanoparticles Synthesized by Polymerized Complex and Polymer Precursor Derived Sol-Gel Methods. [Link]

-

American Elements. Hafnium(IV) n-butoxide. [Link]

-

ResearchGate. Synthesis of zirconium(IV) and hafnium(IV) isopropoxide, sec-butoxide and tert-butoxide. [Link]

-

ACS Publications. Hafnium-Catalyzed Direct Amide Formation at Room Temperature. [Link]

-

Ereztech. Hafnium (IV) tert-butoxide. [Link]

-

Photodetector. Structural, Morphological, Optical and Photoluminescence Properties of Hafnium Oxide Nanoparticles Synthesized by Sol-Gel Method. [Link]

-

Impactfactor. Applications of Hafnium and Other Transition Metals in Medicine -A Review. [Link]

-

KAUST Repository. Study of hafnium (IV) oxide nanoparticles synthesized by polymerized complex and polymer precursor derived sol-gel methods. [Link]

-

MDPI. Facile Synthesis of Hafnium Oxide Nanoparticle Decorated on Graphene Nanosheet and Its Photocatalytic Degradation of Organic Pollutants under UV-Light Irradiation. [Link]

-

Cureus. Osteogenic and Biomedical Prospects of Hafnium and Its Compounds: A Scoping Review. [Link]

-

ResearchGate. Comparison of Hafnium Precursors for the MOCVD of HfO2 for Gate Dielectric Applications. [Link]

-

ResearchGate. XRD measurements results of the prepared hafnium dioxide (HfO2) thin films. [Link]

-

ResearchGate. Conformal growth and characterization of hafnium silicate thin film by MOCVD using HTB (hafnium tertra-tert-butoxide) and TDEAS (tetrakis-diethylamino silane). [Link]

-

ATT Advanced Elemental Materials Co., Ltd. Hafnium(IV) n-butoxidem,CAS #: 22411-22-9. [Link]

-

Chongqing Chemdad Co., Ltd. HAFNIUM N-BUTOXIDE. [Link]

-

National Center for Biotechnology Information. Thin film design of amorphous hafnium oxide nanocomposites enabling strong interfacial resistive switching uniformity. [Link]

-

MDPI. Surface Morphology and Optical Properties of Hafnium Oxide Thin Films Produced by Magnetron Sputtering. [Link]

Sources

- 1. HAFNIUM N-BUTOXIDE CAS#: 22411-22-9 [m.chemicalbook.com]

- 2. Hafnium(IV) n-butoxide | C16H36HfO4 | CID 10140113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. gelest.com [gelest.com]

- 7. ereztech.com [ereztech.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. DSpace [repository.kaust.edu.sa]

- 13. HAFNIUM ALKOXIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. impactfactor.org [impactfactor.org]

- 18. Osteogenic and Biomedical Prospects of Hafnium and Its Compounds: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Tetrabutoxyhafnium(IV)

This guide provides a comprehensive overview of the essential physical properties of Tetrabutoxyhafnium(IV) (also known as hafnium(IV) n-butoxide), a key precursor in materials science and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this organometallic compound. The information presented herein is a synthesis of established data and practical insights, designed to facilitate safe handling, effective experimental design, and a thorough understanding of the compound's behavior.

Molecular and Chemical Identity

Tetrabutoxyhafnium(IV) is a metal alkoxide characterized by a central hafnium atom coordinated to four butoxy groups. Its chemical structure and fundamental identifiers are crucial for its application and regulatory compliance.

Table 1: Chemical Identity of Tetrabutoxyhafnium(IV)

| Identifier | Value |

| Chemical Formula | C₁₆H₄₀HfO₄[1] |

| Molecular Weight | 470.94 g/mol |

| CAS Number | 22411-22-9[2] |

| Synonyms | Hafnium(IV) n-butoxide, n-Butoxy hafnium[2] |

The structure of Tetrabutoxyhafnium(IV) can be visualized as a central hafnium atom bonded to four butoxy ligands. In solution, metal alkoxides like Tetrabutoxyhafnium(IV) can exist in various states of aggregation. Studies on hafnium-n-butoxide in toluene have suggested the formation of a trimeric cyclic structure in solution, a deviation from the dimeric structure observed in its crystalline state[3]. This dynamic behavior in solution is a critical consideration for reaction kinetics and precursor delivery in deposition processes.

Caption: Molecular structure of Tetrabutoxyhafnium(IV).

Key Physical Properties

The physical state and thermal properties of Tetrabutoxyhafnium(IV) are fundamental to its handling, storage, and application, particularly in chemical vapor deposition (CVD) and sol-gel processes.

Table 2: Physical Properties of Tetrabutoxyhafnium(IV)

| Property | Value |

| Appearance | Colorless liquid[2] |

| Melting Point | Not available |

| Boiling Point | 280 °C[2] |

| Flash Point | 35 °C[2] |

| Density | 1.2376 g/mL |

The lack of a specified melting point suggests that it is likely below ambient temperature, a common characteristic for many metal alkoxides with branched or sufficiently long alkyl chains. The boiling point is a critical parameter for CVD applications, as it dictates the precursor's volatility.

Solubility Profile

The solubility of Tetrabutoxyhafnium(IV) in various organic solvents is a key consideration for its use in solution-based synthesis and deposition techniques. Metal alkoxides, in general, exhibit solubility in their corresponding alcohols and are often soluble in non-polar organic solvents, especially if they are distillable[4].

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of Tetrabutoxyhafnium(IV).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the hydrogen environments in the butoxy ligands. The spectrum of hafnium n-butoxide is expected to show characteristic signals for the different methylene and methyl protons of the n-butyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in Tetrabutoxyhafnium(IV). The spectrum will be dominated by the vibrational modes of the butoxy ligands. Key expected absorption bands include C-H stretching and bending vibrations, C-O stretching, and Hf-O stretching frequencies. The combination of EXAFS, XANES, and IR spectroscopy can provide a detailed picture of the hafnium-n-butoxide structure in solution[3].

Experimental Protocols for Physical Property Determination

The following section outlines standardized, yet adaptable, methodologies for the experimental determination of the key physical properties of Tetrabutoxyhafnium(IV). Given its air and moisture sensitivity, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Synthesis of Tetrabutoxyhafnium(IV)

A common route to synthesize metal alkoxides is through the reaction of the corresponding metal halide with an alcohol in the presence of a base to neutralize the hydrogen halide byproduct. A representative synthesis for a related hafnium alkoxide, hafnium(IV) tert-butoxide, involves the reaction of tetrakis(diethylamido)hafnium(IV) with tert-butanol[5][6]. A similar approach can be adapted for the synthesis of Tetrabutoxyhafnium(IV) using n-butanol.

Protocol: Synthesis of Tetrabutoxyhafnium(IV)

-

Reaction Setup: In a nitrogen-filled glovebox, add a stirred solution of tetrakis(diethylamido)hafnium(IV) in anhydrous toluene to a Schlenk flask.

-

Alcohol Addition: Slowly add a stoichiometric amount of anhydrous n-butanol to the reaction mixture at room temperature. The reaction is typically exothermic.

-

Reaction Completion: Stir the reaction mixture at room temperature for several hours to ensure complete conversion.

-

Purification: Remove the solvent and volatile byproducts under reduced pressure. The crude product can be further purified by vacuum distillation.

Caption: Synthesis workflow for Tetrabutoxyhafnium(IV).

Determination of Boiling Point

The boiling point of an air-sensitive liquid like Tetrabutoxyhafnium(IV) can be determined using a micro-boiling point method under an inert atmosphere.

Protocol: Micro-Boiling Point Determination

-

Sample Preparation: In a glovebox, place a small amount (a few drops) of Tetrabutoxyhafnium(IV) into a small test tube.

-

Capillary Insertion: Place a sealed-end capillary tube, open end down, into the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer and place it in a heating bath (e.g., a Thiele tube with silicone oil).

-

Heating: Slowly heat the bath. A stream of bubbles will emerge from the capillary tube as the entrapped air and then the vapor of the liquid expand.

-

Observation: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges. Record the temperature when the bubbling stops and the liquid just begins to be drawn back into the capillary tube upon cooling[7][8][9][10].

Determination of Density

The density of a liquid is determined by measuring the mass of a known volume.

Protocol: Density Measurement

-

Pycnometer Preparation: In a glovebox, weigh a clean, dry pycnometer of a known volume.

-

Sample Filling: Fill the pycnometer with Tetrabutoxyhafnium(IV).

-

Mass Measurement: Weigh the filled pycnometer.

-

Calculation: The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Solubility

A qualitative and semi-quantitative determination of solubility can be performed by observing the dissolution of a known mass of solute in a specific volume of solvent.

Protocol: Solubility Determination

-

Sample Preparation: In a glovebox, add a known mass of Tetrabutoxyhafnium(IV) to a vial.

-

Solvent Addition: Add a measured volume of anhydrous solvent to the vial.

-

Observation: Stir or shake the mixture and observe if the liquid dissolves completely.

-

Quantification (Optional): If the substance dissolves, incrementally add more solute until saturation is reached. If it does not dissolve, incrementally add more solvent until complete dissolution is observed[11][12]. This provides an estimate of the solubility.

Safety and Handling

Tetrabutoxyhafnium(IV) is a flammable liquid and is corrosive, capable of causing serious eye damage and skin irritation[1]. It is also moisture-sensitive and will react with water, potentially violently. Therefore, strict adherence to safety protocols is mandatory.

-

Handling: Always handle Tetrabutoxyhafnium(IV) in a well-ventilated fume hood or a glovebox under an inert atmosphere.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Caption: Key safety precautions for Tetrabutoxyhafnium(IV).

Conclusion

This technical guide has provided a detailed examination of the physical properties of Tetrabutoxyhafnium(IV). A thorough understanding of these properties, from its molecular identity and physical state to its spectroscopic signature and safe handling requirements, is paramount for its successful application in research and development. The provided experimental protocols offer a foundation for the accurate characterization of this important organometallic precursor.

References

- SAFETY D

- National Center for Biotechnology Information. PubChem Compound Summary for CID 16218208, Tetrabutoxyhafnium.

- BOILING POINT DETERMIN

- Measuring the Melting Point - Westlab Canada. (2023-05-08).

- Micro-boiling point measurement.

-

Determination of Boiling Point (B.P):.

- Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021-07-16).

- Melting point determin

- 02 Exp 1 Boiling Point Determin

- D. M. C. O'Driscoll, et al. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide. Dalton Transactions.

- D. M. C. O'Driscoll, et al. Synthesis of Zirconium(IV) and Hafnium(IV) isopropoxide and tert-butoxide. ChemRxiv.

- Ereztech LLC HF1229 Safety D

- D. F. Shriver, et al.

- How to determine the solubility of a substance in an organic solvent ?

- Melting Point Determin

- D. M. C. O'Driscoll, et al. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide.

- experiment (1)

- SAFETY D

- D. M. C. O'Driscoll, et al. Synthesis of Zirconium(IV) and Hafnium(IV) isopropoxide and tert-butoxide. ChemRxiv.

- SAFETY D

- EXPERIMENT 1 DETERMIN

- US6444862B1 - Synthesis and isolation of metal alkoxides - Google P

- Hafnium(IV) n-butoxide 99 purity excludes 1 Zr 22411-22-9 - Sigma-Aldrich.

- C. G. Lugmair, et al.

- M. Puchberger, et al. The structures of the precursor Hf(OnBu)4 and its modification in solution: EXAFS-investigation in combination with XANES- and IR-spectroscopy. New Journal of Chemistry.

- M. H. H. Mahmoud, et al. Oxidative Dissolution of Metals in Organic Solvents - PMC - NIH.

- metal alkoxides and diketon

- S. A. Gyliene, et al. Thermal Properties of Some Volatile Titanium (IV)

Sources

- 1. Tetrabutoxyhafnium | C16H40HfO4 | CID 16218208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ereztech.com [ereztech.com]

- 3. The structures of the precursor Hf(OnBu)4 and its modification in solution: EXAFS-investigation in combination with XANES- and IR-spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. gelest.com [gelest.com]

- 5. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Hafnium(IV) n-butoxide: A Comprehensive Technical Guide for Advanced Material Synthesis and Catalysis

This guide provides an in-depth exploration of Hafnium(IV) n-butoxide, a versatile metal-organic precursor with significant applications in materials science and catalysis. Intended for researchers, scientists, and professionals in drug development, this document will delve into the compound's fundamental properties, synthesis methodologies, reactivity, and safe handling procedures, offering field-proven insights to support advanced research and development endeavors.

Core Properties of Hafnium(IV) n-butoxide

Hafnium(IV) n-butoxide, also known as tetrabutoxyhafnium(IV), is a key precursor for the synthesis of hafnium-based materials.[1] Its physical and chemical characteristics are pivotal to its utility in various applications.

Hafnium(IV) n-butoxide is a colorless to yellow or green liquid that is sensitive to moisture.[1][2] This sensitivity necessitates handling and storage under inert atmospheric conditions to prevent hydrolysis and the formation of hafnium oxide.

Table 1: Physicochemical Properties of Hafnium(IV) n-butoxide

| Property | Value |

| Molecular Formula | C₁₆H₃₆HfO₄[3][4][5] |

| Molecular Weight | 470.94 g/mol [3][4][5] |

| Appearance | Colorless to yellow liquid[2][6] |

| Density | 1.2376 g/cm³[2] |

| Boiling Point | 280°C (536°F)[6] |

| Flash Point | 35°C (95°F)[6] |

| CAS Number | 22411-22-9[3][6] |

Synthesis and Purification: A Protocol for High-Purity Precursors

The quality of Hafnium(IV) n-butoxide as a precursor is directly correlated with its purity. The synthesis of high-purity hafnium alkoxides is crucial for achieving reproducible results in subsequent material fabrication or catalytic processes.[7] A common and effective method for synthesizing Hafnium(IV) n-butoxide involves the alcoholysis of a hafnium amide precursor. This approach offers a high-yield and clean reaction pathway.

Synthesis Workflow

The synthesis of Hafnium(IV) n-butoxide from a hafnium amide precursor is a multi-step process that requires an inert atmosphere to prevent unwanted side reactions.

Caption: Sol-gel process for the synthesis of Hafnium Oxide from Hafnium(IV) n-butoxide.

The sol-gel process involves the controlled hydrolysis and condensation of the metal alkoxide precursor in a suitable solvent. The rate of these reactions can be tailored by adjusting parameters such as the water-to-alkoxide ratio, catalyst concentration, and temperature to control the final properties of the HfO₂ material.

Catalysis

Hafnium(IV) n-butoxide also serves as a catalyst in various organic transformations, such as transesterification reactions for the synthesis of polyesters like poly(butylene succinate). [1]Its catalytic activity stems from the Lewis acidic nature of the hafnium center.

Safety, Handling, and Storage

Hafnium(IV) n-butoxide is a hazardous chemical and requires careful handling.

Table 2: Hazard Identification and Safety Precautions

| Hazard | GHS Pictogram | Precautionary Statement |

| Flammable Liquid | GHS02 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. [8] |

| Causes Serious Eye Damage | GHS05 | Wear eye protection/face protection. [8] |

| May Cause an Allergic Skin Reaction | GHS07 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves. [8] |

Handling

-

Work in a well-ventilated area, preferably in a fume hood. [9]* Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (neoprene or nitrile rubber), and a lab coat. [10]* Avoid contact with skin and eyes. [9]* Take precautionary measures against static discharge. [8]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. [8]* Keep away from ignition sources. [8]* Store under an inert atmosphere to prevent hydrolysis.

First Aid Measures

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. [8]* Skin Contact: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. [8]* Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. [6]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. [6]

Conclusion

Hafnium(IV) n-butoxide is a pivotal precursor in the fields of materials science and catalysis. Its utility in the synthesis of high-k dielectric hafnium oxide for electronic applications and as a catalyst for polymerization reactions underscores its importance in advanced technologies. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in research and development.

References

-

AMERICAN ELEMENTS®. Hafnium(IV) n-butoxide. [Link]

-

PubChem. Hafnium(IV) n-butoxide | C16H36HfO4 | CID 10140113. [Link]

-

Ereztech. Hafnium(IV) n-butoxide | Tetrabutoxyhafnium(IV) | Hf(C4H9O)4. [Link]

-

Infinity Market Research. Global Hafnium(IV) N-Butoxide Market Size, Share and Opportunities 2025-31. [Link]

-

Dalton Transactions. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide. [Link]

-

ChemRxiv. Synthesis of Zirconium(IV) and Hafnium(IV) isopropoxide and tert-butoxide. [Link]

-

National Center for Biotechnology Information. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide. [Link]

-

Ereztech LLC. Safety Data Sheet: Hafnium(IV) n-butoxide. [Link]

-

Gelest, Inc. Safety Data Sheet: HAFNIUM n-BUTOXIDE. [Link]

-

Gelest, Inc. Safety Data Sheet: HAFNIUM n-BUTOXIDE (in n-butanol). [Link]

Sources

- 1. Global Hafnium(IV) N-Butoxide Market Size, Share and Opportunities 2025-31 [infinitymarketresearch.com]

- 2. americanelements.com [americanelements.com]

- 3. scbt.com [scbt.com]

- 4. Hafnium(IV) n-butoxide | C16H36HfO4 | CID 10140113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Hafnium(IV) n-butoxide | Tetrabutoxyhafnium(IV) | Hf(C4H9O)4 – Ereztech [ereztech.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. ereztech.com [ereztech.com]

- 9. gelest.com [gelest.com]

- 10. gelest.com [gelest.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Solubility of Hafnium(IV) n-butoxide in Toluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hafnium(IV) n-butoxide (Hf(OBu)₄) is a critical precursor in the synthesis of hafnium-based materials, which are of significant interest in catalysis, high-k dielectric thin films, and various nanomaterial applications.[1][2] The ability to form stable, well-characterized solutions is paramount for its use in solution-based deposition techniques such as sol-gel and chemical solution deposition. Toluene, an aromatic hydrocarbon, is a common solvent for such applications due to its non-polar nature and suitable boiling point. This guide provides a comprehensive overview of the solubility of Hafnium(IV) n-butoxide in toluene, detailing the underlying chemical principles, a validated experimental protocol for solubility determination, and critical considerations for handling and solution preparation.

Introduction: Understanding Hafnium(IV) n-butoxide and its Applications

Hafnium(IV) n-butoxide, with the chemical formula C₁₆H₃₆HfO₄, is an organometallic compound belonging to the metal alkoxide family.[3] It exists as a liquid at room temperature and is characterized by its high reactivity, particularly towards water.[4] This reactivity is harnessed in various material synthesis processes where controlled hydrolysis and condensation reactions lead to the formation of hafnium oxide (HfO₂) and other hafnium-containing compounds.[1][2]

Key Properties of Hafnium(IV) n-butoxide:

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₆HfO₄ | [3] |

| Molecular Weight | 470.94 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [5] |

| Density | Approximately 1.2376 g/mL | [1] |

| Boiling Point | 280-285 °C @ 0.01 mmHg | [4] |

| Flash Point | 35 °C (95 °F) |

The primary application of Hafnium(IV) n-butoxide lies in its role as a precursor for thin-film deposition.[6] These films are integral components in the semiconductor industry, serving as high-k dielectric layers in transistors and memory devices. Additionally, it is employed as a catalyst in polymerization reactions and for the synthesis of perovskite nanocrystals.[1]

The Chemistry of Solubility: Hafnium(IV) n-butoxide in Toluene

The principle of "like dissolves like" is the cornerstone for understanding the solubility of Hafnium(IV) n-butoxide in toluene. Toluene is a non-polar aromatic solvent, while Hafnium(IV) n-butoxide, despite the presence of polar Hf-O bonds, exhibits significant non-polar character due to the four n-butyl groups.

Solute-Solvent Interactions

The dissolution of Hafnium(IV) n-butoxide in toluene is primarily driven by van der Waals forces, specifically London dispersion forces, between the n-butyl chains of the alkoxide and the methyl group and phenyl ring of toluene. The large, non-polar surface area of the Hafnium(IV) n-butoxide molecule facilitates these interactions, allowing it to be readily solvated by toluene molecules.

Aggregation in Solution

It is important to note that metal alkoxides, including Hafnium(IV) n-butoxide, have a tendency to form oligomeric species in solution.[7] Research has shown that the dimeric structure of crystalline Hafnium(IV) n-butoxide is not retained in toluene solution; instead, a trimeric cyclic structure is predominantly formed.[8] This aggregation behavior can influence the solution's viscosity and reactivity.

Caption: Solvation of a Hafnium(IV) n-butoxide trimer by toluene molecules.

Factors Influencing Solubility

-

Temperature: The solubility of most solids and liquids in organic solvents increases with temperature. For Hafnium(IV) n-butoxide in toluene, an increase in temperature will enhance the kinetic energy of the molecules, facilitating the dissolution process.

-

Purity of Solute and Solvent: The presence of impurities, particularly water, in either the Hafnium(IV) n-butoxide or the toluene can lead to hydrolysis of the alkoxide.[4] This results in the formation of insoluble hafnium oxo-alkoxides, which will precipitate out of solution and give a false indication of reaching the solubility limit.

-

Concentration: While Hafnium(IV) n-butoxide is readily soluble in toluene, at very high concentrations, the solution viscosity will increase significantly due to intermolecular interactions and potential oligomerization.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a reliable method for determining the equilibrium solubility of Hafnium(IV) n-butoxide in toluene at a given temperature using the shake-flask method.[9] This method is designed to be self-validating by ensuring that equilibrium is reached and that the analytical technique is properly calibrated.

Materials and Equipment

-

Hafnium(IV) n-butoxide (≥99% purity)

-

Anhydrous toluene (≤50 ppm H₂O)

-

Inert atmosphere glovebox or Schlenk line

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Gas-tight syringes and needles

-

0.2 µm PTFE syringe filters

-

Analytical balance (±0.1 mg)

-

Volumetric flasks and pipettes

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a similar elemental analysis technique

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

In an inert atmosphere, add an excess amount of Hafnium(IV) n-butoxide to a known volume of anhydrous toluene in a sealed vial. The excess solute is crucial to ensure that the final solution is saturated.

-

Prepare at least three replicate samples for statistical validity.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for at least 24 hours with continuous agitation. This ensures that the dissolution process has reached equilibrium.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved Hafnium(IV) n-butoxide.

-

-

Sample Preparation for Analysis:

-

Carefully extract a known volume of the clear supernatant using a gas-tight syringe, taking care not to disturb the solid pellet.

-

Immediately filter the extracted solution through a 0.2 µm PTFE syringe filter into a clean, tared volumetric flask. This removes any suspended microparticles.

-

Record the mass of the filtered solution.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of Hafnium(IV) n-butoxide in toluene of known concentrations.

-

Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and the calibration standards using ICP-OES to determine the concentration of hafnium.

-

-

Data Analysis and Reporting:

-

Using the calibration curve, determine the concentration of hafnium in the diluted sample.

-

Calculate the concentration of Hafnium(IV) n-butoxide in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L, at the specified temperature.

-

Safety and Handling Considerations

Hafnium(IV) n-butoxide is a flammable liquid and is sensitive to moisture.[4] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[10] Appropriate personal protective equipment, including safety glasses, flame-resistant lab coat, and compatible gloves, must be worn.[11] Toluene is also a flammable liquid and has associated health risks; therefore, work should be conducted in a well-ventilated fume hood.

Conclusion

Hafnium(IV) n-butoxide exhibits excellent solubility in toluene, a characteristic that is fundamental to its utility in solution-based material synthesis. This guide has elucidated the chemical principles governing this solubility and provided a robust, self-validating experimental protocol for its quantitative determination. By understanding and controlling the solution-phase behavior of this important precursor, researchers can enhance the reproducibility and quality of their hafnium-based materials.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10140113, Hafnium(IV) n-butoxide. Retrieved from [Link]

-

Gelest, Inc. (2015). HAFNIUM n-BUTOXIDE Safety Data Sheet. Retrieved from [Link]

-

Ereztech LLC. (n.d.). Hafnium(IV) n-butoxide Safety Data Sheet. Retrieved from [Link]

-

Gelest, Inc. (2014). HAFNIUM n-BUTOXIDE Safety Data Sheet. Retrieved from [Link]

-

American Elements. (n.d.). Hafnium(IV) n-butoxide. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). HAFNIUM N-BUTOXIDE. Retrieved from [Link]

-

DeCaluwe, S. C., et al. (2020). Synthesis of zirconium(IV) and hafnium(IV) isopropoxide, sec-butoxide and tert-butoxide. ChemRxiv. [Link]

-

University of Massachusetts Lowell. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

Ereztech. (n.d.). Hafnium(IV) n-butoxide. Retrieved from [Link]

- Elam, J. W., et al. (2016). Molecular Layer Deposition of a Hafnium-based Hybrid Thin Film as an Electron Beam Resist. Journal of Vacuum Science & Technology B, 34(6), 06GI01.

- Baunemann, A., et al. (2006). The structures of the precursor Hf(OnBu)4 and its modification in solution: EXAFS-investigation in combination with XANES- and IR-spectroscopy. New Journal of Chemistry, 30(8), 1193-1199.

-

Gelest, Inc. (n.d.). Metal Alkoxides and Diketonates. Retrieved from [Link]

Sources

- 1. 正丁醇铪 | Sigma-Aldrich [sigmaaldrich.com]

- 2. HAFNIUM N-BUTOXIDE CAS#: 22411-22-9 [m.chemicalbook.com]

- 3. Hafnium(IV) n-butoxide | C16H36HfO4 | CID 10140113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gelest.com [gelest.com]

- 5. Hafnium(IV) n-butoxide | Tetrabutoxyhafnium(IV) | Hf(C4H9O)4 – Ereztech [ereztech.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. gelest.com [gelest.com]

- 8. The structures of the precursor Hf(OnBu)4 and its modification in solution: EXAFS-investigation in combination with XANES- and IR-spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ereztech.com [ereztech.com]

- 11. gelest.com [gelest.com]

The Critical Role of Thermal Stability in Hafnium Alkoxide Precursors

An In-Depth Technical Guide to the Thermal Stability of Hafnium Alkoxide Precursors for Advanced Semiconductor Manufacturing

The relentless scaling of semiconductor devices has necessitated the replacement of traditional silicon dioxide (SiO₂) gate dielectrics with high-k materials to mitigate rising leakage currents. Hafnium dioxide (HfO₂), with its high dielectric constant (~25), thermal stability, and suitable band offset, has emerged as the industry-standard material. Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are the premier techniques for depositing the ultra-thin, conformal HfO₂ films required for modern transistors. The quality and performance of these films are inextricably linked to the properties of the chemical precursors used, among which thermal stability is arguably the most critical parameter.

Hafnium alkoxides, such as hafnium (IV) tert-butoxide [Hf(OtBu)₄] and hafnium (IV) isopropoxide [Hf(OiPr)₄], are a prominent class of precursors favored for their high volatility and oxygen-rich composition, which can facilitate lower deposition temperatures and reduce impurities in the final film. However, their utility is dictated by their ability to remain intact during vaporization and transport to the reactor chamber. Premature thermal decomposition of the precursor before it reaches the substrate surface is a primary cause of process irreproducibility, film non-uniformity, and the incorporation of performance-degrading impurities like carbon.

This guide provides a comprehensive analysis of the factors governing the thermal stability of hafnium alkoxide precursors, the mechanisms of their decomposition, and the rigorous experimental protocols required for their characterization. As a Senior Application Scientist, the focus here is not merely on what happens, but on the underlying causality—equipping researchers and process engineers with the knowledge to select, handle, and deploy these critical materials effectively.

Fundamental Decomposition Mechanisms of Metal Alkoxides

The thermal stability of a hafnium alkoxide is defined by its resistance to chemical breakdown upon heating. In an ideal ALD or CVD process, the precursor has sufficient thermal energy to be volatile but remains chemically intact until it adsorbs onto the substrate surface to react in a controlled manner. The temperature at which decomposition begins defines the upper limit of the process window (often called the "ALD window").

The most prevalent decomposition pathway for many metal alkoxides, including those of hafnium, is β-hydride elimination . This intramolecular reaction cascade involves the transfer of a hydrogen atom from the second carbon (β-carbon) of the alkyl chain to the metal center, leading to the formation of an alkene, an alcohol, and a hafnium-hydroxide or hafnium-oxo species. This process is highly detrimental as it constitutes a gas-phase CVD reaction that disrupts the self-limiting surface reactions of ALD, leading to uncontrolled film growth and impurity incorporation.

Figure 1: A simplified diagram illustrating the β-hydride elimination pathway, a common thermal decomposition mechanism for hafnium alkoxide precursors.

Core Factors Influencing Precursor Stability

The thermal stability of a hafnium alkoxide is not an intrinsic constant but is heavily influenced by its molecular structure and extrinsic handling conditions.

Ligand Engineering: A Molecular Design Approach

The organic alkoxide ligands (–OR) surrounding the central hafnium atom are the primary determinants of the precursor's properties.

-

Steric Hindrance: The size and bulkiness of the alkyl group (R) play a crucial role. Ligands lacking β-hydrogens, such as neopentoxide, or those where the β-hydrogens are sterically inaccessible, exhibit significantly enhanced thermal stability because the β-hydride elimination pathway is blocked. For example, hafnium tert-butoxide [Hf(OtBu)₄] is generally more stable than hafnium isopropoxide [Hf(OiPr)₄] because the bulky tert-butyl groups provide greater steric shielding around the hafnium center.

-

Electronic Effects: The substitution of electron-withdrawing groups (e.g., fluorine) onto the alkyl chains can strengthen the Hf-O bond, thereby increasing the energy required for decomposition and enhancing thermal stability.

-

Chelation: Using bidentate ligands (ligands that bind to the metal center at two points) can create a more rigid and stable coordination complex. This "chelate effect" significantly increases the activation energy for decomposition pathways, leading to a more robust precursor.

Extrinsic Factors: Purity and Handling

Beyond molecular design, the practical stability of a precursor is dictated by its purity and environment.

-

Purity: Trace impurities, particularly residual halides (e.g., Cl⁻) from synthesis or trace amounts of water, can act as catalysts, initiating decomposition at temperatures well below the intrinsic decomposition point of the pure compound.

-

Storage and Handling: Hafnium alkoxides are highly sensitive to moisture and oxygen. Exposure to ambient air can lead to hydrolysis and the formation of non-volatile oligomeric species, which can clog delivery lines and lead to particle formation in the process chamber. Proper storage under an inert atmosphere (e.g., argon or nitrogen) and handling within a glovebox are mandatory.

Experimental Workflow for Stability Characterization

A multi-faceted approach is required to authoritatively determine the thermal stability of a hafnium alkoxide precursor. This self-validating workflow ensures that data from one technique corroborates another, providing a complete picture of the precursor's behavior.

Figure 2: A comprehensive experimental workflow for qualifying the thermal stability of a new hafnium alkoxide precursor.

Protocol: Thermogravimetric Analysis (TGA)

TGA is the foundational technique for assessing both volatility and thermal decomposition. It measures the change in mass of a sample as a function of temperature.

Objective: To determine the temperature range for full volatilization and the onset temperature of thermal decomposition.

Methodology:

-

Preparation: Under an inert atmosphere (glovebox), load 5-10 mg of the hafnium alkoxide precursor into a TGA crucible.

-

Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min to maintain an inert environment.

-

Thermal Program:

-

Equilibrate the sample at 30°C for 10 minutes.

-

Ramp the temperature from 30°C to 600°C at a rate of 10°C/min.

-

-

Data Analysis:

-

The initial mass loss curve corresponds to the volatilization of the precursor. A single, sharp mass loss step indicates a clean sublimation or evaporation process.

-

The temperature at which the residual mass begins to decrease further after the primary volatilization event is taken as the decomposition onset temperature. A stable residual mass after the initial evaporation indicates high thermal stability.

-

Protocol: Isothermal Stability Testing

This test simulates the conditions inside a precursor delivery vessel (a bubbler or vaporizer) during a prolonged process run.

Objective: To assess the long-term stability of the precursor at a constant, elevated temperature.

Methodology:

-

Preparation: In a glovebox, load a significant amount of the precursor (e.g., 10-20 g) into a stainless-steel vessel.

-

Aging: Seal the vessel and place it in an oven or heating mantle set to a temperature slightly below the determined TGA decomposition onset (e.g., 150°C). Hold at this temperature for an extended period (e.g., 48-72 hours).

-

Analysis: After aging, allow the vessel to cool to room temperature. Take a sample of the aged precursor and analyze it using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to check for changes in the molecular structure or the appearance of new peaks, which would indicate decomposition. The color of the precursor should also be visually inspected; a change from white/colorless to yellow or brown is a strong indicator of degradation.

Comparative Data for Common Hafnium Alkoxides

The choice of precursor often involves a trade-off between volatility and thermal stability. The following table summarizes typical thermal properties for several hafnium alkoxide precursors, compiled from various sources. These values should be considered representative, as they can be influenced by measurement conditions and precursor purity.

| Precursor Name | Formula | Decomposition Onset (TGA, °C) | Notes |

| Hafnium (IV) tert-butoxide | Hf(OtBu)₄ | ~220-250°C | Good balance of volatility and stability. |

| Hafnium (IV) isopropoxide | Hf(OiPr)₄·(iPrOH) | ~180-200°C | More volatile but less stable than tert-butoxide. |

| Tetrakis(ethylmethylamino)hafnium | Hf(NEtMe)₄ | >250°C | Amido precursor, different class but often compared. High stability. |

| Hafnium 2-ethylhexanoate | Hf(OOCCH(C₂H₅)C₄H₉)₄ | ~250-280°C | Lower volatility, but high stability due to bulky ligands. |

Conclusion

The thermal stability of hafnium alkoxide precursors is a cornerstone of robust and reproducible HfO₂ deposition processes in semiconductor manufacturing. A thorough understanding of decomposition mechanisms, primarily β-hydride elimination, allows for the rational design of more stable molecules through strategic ligand engineering. For the process engineer and researcher, rigorous and multi-faceted characterization using a workflow combining TGA, isothermal aging, and in-process monitoring is not merely recommended—it is essential for qualifying new precursors and ensuring long-term process control. As device dimensions continue to shrink, the demand for precursors with precisely tailored volatility and exceptional thermal stability will only intensify, driving further innovation in organometallic chemistry.

References

-

Robertson, J. (2004). High dielectric constant oxides. The European Physical Journal Applied Physics, 28(3), 265-291. [Link]

-

Wilk, G. D., Wallace, R. M., & Anthony, J. M. (2001). High-κ gate dielectrics: Current status and future challenges. Journal of Applied Physics, 89(10), 5243-5275. [Link]

-

Bradley, D. C. (1990). Metal alkoxides as precursors for electronic materials. Philosophical Transactions of the Royal Society of London. Series A: Physical and Engineering Sciences, 330(1610), 167-173. [Link]

-

Barry, S. T. (2014). The mechanisms of chemical vapour deposition of metal oxides. Chemical Society Reviews, 43(19), 6874-6890. [Link]

-

Jones, A. C., & Hitchman, M. L. (Eds.). (2009). Chemical Vapour Deposition: Precursors, Processes and Applications. Royal Society of Chemistry. [Link]

-

Kukli, K., Ritala, M., & Leskelä, M. (2000). Atomic layer deposition of hafnium dioxide films from hafnium tetraiodide and water. Journal of The Electrochemical Society, 147(9), 3372. [Link]

-

Niinistö, J., Päiväsaari, K., Niinistö, L., Putkonen, M., & Nieminen, M. (2004). Characterization of hafnium oxide thin films grown by atomic layer deposition. Journal of Thermal Analysis and Calorimetry, 75(1), 23-29. [Link]

basic hydrolysis mechanism of Hafnium(IV) n-butoxide

An In-depth Technical Guide to the Basic Hydrolysis Mechanism of Hafnium(IV) n-butoxide

Abstract

Hafnium(IV) n-butoxide, Hf(OⁿBu)₄, is a pivotal precursor in the sol-gel synthesis of high-purity hafnium dioxide (HfO₂) materials, which are critical components in modern electronics and catalysis. The transformation from the molecular precursor to the final oxide material is governed by a complex series of hydrolysis and condensation reactions. A fundamental understanding of this mechanism is paramount for controlling the structure, morphology, and properties of the resulting hafnium-based materials. This technical guide provides a detailed examination of the core chemical principles underlying the basic hydrolysis of Hafnium(IV) n-butoxide. We will explore the structure of the precursor in solution, the stepwise mechanism of hydrolysis and condensation, the formation of intermediate oxo/hydroxo clusters, and the key experimental parameters that dictate the reaction kinetics and product characteristics. This document is intended for researchers, materials scientists, and chemical engineers seeking to leverage this process for the rational design and synthesis of advanced materials.

The Hafnium(IV) n-butoxide Precursor: A Structural Overview

Hafnium(IV) n-butoxide is an organometallic compound with the chemical formula C₁₆H₃₆HfO₄. A crucial aspect of its chemistry is the tendency of the hafnium atom to expand its coordination sphere beyond four, leading to the formation of oligomeric species in both solid and solution states.[1] While sterically hindered alkoxides like hafnium tert-butoxide may exist as monomers, less bulky alkoxides such as n-butoxide readily form oligomers.[1]

Structural investigations using techniques like X-ray Absorption Fine Structure (XAFS) have revealed that hafnium alkoxides are often dimeric or trimeric in nature.[2][3][4] For instance, in a non-coordinating solvent like toluene, Hf(OⁿBu)₄ has been shown to form a trimeric cyclic structure.[5] This oligomerization occurs through the formation of bridging alkoxide groups, where an oxygen atom from one alkoxide ligand coordinates to an adjacent hafnium center. This structural characteristic is the starting point for its reactivity with water, as the hafnium centers remain electrophilic and susceptible to nucleophilic attack.

The Core Hydrolysis and Condensation Mechanism

The conversion of Hf(OⁿBu)₄ into hafnium oxide is a two-stage process involving hydrolysis and condensation. These reactions are typically extremely fast, often described as occurring "instantaneously" upon the introduction of water.[2][3][6]

Step 1: Initiation via Water Coordination & Hydrolysis

The process begins with the nucleophilic attack of a water molecule on the electrophilic hafnium center. The oxygen atom of the water molecule coordinates to the hafnium, increasing its coordination number. This is immediately followed by the hydrolysis step, a nucleophilic substitution reaction where a butoxide ligand (-OⁿBu) is replaced by a hydroxyl ligand (-OH), releasing a molecule of n-butanol (n-BuOH).

Reaction: Hf(OⁿBu)₄ + H₂O → Hf(OⁿBu)₃(OH) + n-BuOH

This initial hydrolysis step can proceed until all four alkoxide groups are replaced, depending on the stoichiometry of water added.

Step 2: Condensation Pathways

Following hydrolysis, the newly formed hydroxyl groups are highly reactive and undergo condensation reactions to form stable hafnium-oxygen-hafnium (Hf-O-Hf) bridges, which are the building blocks of the final oxide network. There are two primary condensation pathways:

-

Oxolation: Two hydroxyl groups react to form an oxo-bridge and eliminate a water molecule. Reaction: (OⁿBu)₃Hf-OH + HO-Hf(OⁿBu)₃ → (OⁿBu)₃Hf-O-Hf(OⁿBu)₃ + H₂O

-

Alcoxolation: A hydroxyl group reacts with a butoxide group to form an oxo-bridge and eliminate an n-butanol molecule. Reaction: (OⁿBu)₃Hf-OH + ⁿBuO-Hf(OⁿBu)₃ → (OⁿBu)₃Hf-O-Hf(OⁿBu)₃ + n-BuOH

These condensation reactions lead to the growth of oligomeric and polymeric species. The continued progression of these steps results in the formation of complex three-dimensional networks, often referred to as hafnium oxo-hydroxo clusters.[7][8][9]

Controlling the Reaction: Key Influencing Factors

The outcome of the hydrolysis and condensation process is highly sensitive to the reaction conditions. Mastering these parameters is essential for achieving desired material properties.

| Parameter | Effect on Mechanism & Product | Causality / Scientific Rationale |

| Water-to-Alkoxide Ratio (h) | Controls the extent of hydrolysis. Low h leads to partially hydrolyzed species and linear oligomers. High h promotes extensive hydrolysis, cross-linking, and precipitation. | The stoichiometric availability of water directly dictates how many alkoxide ligands can be substituted with hydroxyl groups, which are the reactive sites for condensation. |

| pH (Catalyst) | Basic conditions (e.g., NaOH) accelerate condensation rates and can influence the crystalline phase of the final HfO₂ nanoparticles (e.g., tetragonal vs. monoclinic).[10][11][12] | Hydroxide ions (OH⁻) are strong nucleophiles that readily deprotonate the coordinated water or hydroxyl groups, creating highly reactive Hf-O⁻ species that accelerate condensation. The speciation of hafnium hydro-complexes is highly pH-dependent.[11][13] |

| Precursor Concentration | Higher concentrations favor intermolecular condensation, leading to faster gelation or precipitation. Lower concentrations can favor intramolecular condensation, leading to the formation of more stable, smaller cyclic species. | The probability of collision between reactive intermediates increases with concentration, promoting intermolecular chain growth over intramolecular ring formation. |

| Chemical Modifiers (e.g., Acetylacetone) | Chelating ligands like acetylacetone (acac) react with the precursor to form more stable, coordinatively saturated complexes.[2][3][4][6] This significantly hinders the rate of hydrolysis and condensation.[5] | The bidentate acac ligand occupies two coordination sites on the hafnium atom, increasing its coordination number and sterically shielding it from attack by water. This provides a powerful method for slowing down and controlling the reaction. |

Experimental Methodologies for Mechanistic Investigation

Elucidating the complex, rapid mechanism of hafnium alkoxide hydrolysis requires a suite of advanced analytical techniques capable of providing structural and temporal information.

Spectroscopic and Structural Tools

-

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are invaluable for in-situ monitoring. The disappearance of Hf-O-C stretching bands and the appearance of broad O-H stretching bands provide real-time kinetic data on the hydrolysis process.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to track the consumption of butoxide groups and the formation of n-butanol. Advanced NMR techniques can also provide insights into the structure of soluble oligomeric intermediates.

-

X-ray Absorption Fine Structure (XAFS): XAFS is a powerful tool for probing the local atomic environment around the hafnium atoms. It can determine Hf-O and Hf-Hf bond distances and coordination numbers, providing direct structural information on the precursor and its evolution into oxo-bridged clusters in solution.[2][3][4]

Experimental Protocol: In-situ FT-IR Monitoring of Hf(OⁿBu)₄ Hydrolysis

This protocol provides a self-validating system for acquiring reliable kinetic data.

Objective: To monitor the rate of hydrolysis of Hafnium(IV) n-butoxide by observing changes in vibrational spectra in real-time.

Materials:

-

Hafnium(IV) n-butoxide, Hf(OⁿBu)₄

-

Anhydrous Toluene (or other suitable solvent)

-

Deionized Water

-

Nitrogen or Argon gas supply

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) probe or liquid transmission cell.

Methodology:

-

System Preparation (Self-Validation):

-

Thoroughly dry all glassware and syringes in an oven at >120°C and cool under a stream of inert gas.

-

Purge the FT-IR sample compartment and all transfer lines with inert gas for at least 30 minutes to eliminate atmospheric moisture. This is critical as Hf(OⁿBu)₄ is extremely moisture-sensitive.[1]

-

Acquire a background spectrum of the pure, anhydrous solvent. This spectrum will be subtracted from all subsequent sample spectra.

-

-

Precursor Solution Preparation:

-

In an inert atmosphere (glovebox or Schlenk line), prepare a stock solution of Hf(OⁿBu)₄ in anhydrous toluene (e.g., 0.1 M).

-

Transfer this solution to the FT-IR cell. Begin acquiring spectra to establish a stable baseline of the pure precursor. Key peaks to identify are the C-O and Hf-O-C stretches.

-

-

Hydrolyzing Agent Preparation:

-